Sulforhodamine 101 cadaverine is a fluorescent compound derived from sulforhodamine 101, a red fluorescent dye widely used in biological research, particularly in neuroscience for imaging and labeling cells. The cadaverine component allows for conjugation with proteins or other biomolecules, enhancing the versatility of sulforhodamine 101 in various applications. This compound is particularly noted for its ability to label astrocytes and myelinating oligodendrocytes, thus playing a crucial role in studies involving neural cells and tissues .
Sulforhodamine 101 cadaverine is synthesized from sulforhodamine 101, which can be obtained from several chemical suppliers such as Eurogentec, Biotium, and Sigma-Aldrich. The synthesis often involves coupling the dye with cadaverine, a biogenic amine that facilitates the attachment of the fluorescent dye to target biomolecules .
Sulforhodamine 101 cadaverine falls under the category of fluorescent dyes and reactive dyes. It is classified as a sulfonamide derivative due to the presence of a sulfonamide bond linking the dye to the cadaverine moiety. This classification allows it to be utilized in various biochemical applications, particularly in protein labeling and cellular imaging .
The synthesis of sulforhodamine 101 cadaverine typically involves a multi-step chemical process. One common method includes the reaction of sulforhodamine 101 with cadaverine under specific conditions that facilitate the formation of stable conjugates. The general steps are as follows:
The molecular structure of sulforhodamine 101 cadaverine features a core sulforhodamine structure linked via a cadaverine moiety. The general formula can be represented as:
This structure includes:
Sulforhodamine 101 cadaverine can participate in various chemical reactions, primarily through its reactive amine groups:
The reactivity of sulforhodamine 101 cadaverine allows it to form covalent bonds with proteins, enhancing their visibility under fluorescence microscopy.
The mechanism of action for sulforhodamine 101 cadaverine primarily involves its ability to bind selectively to specific cellular components:
Research indicates that sulforhodamine 101 cadaverine effectively labels astrocytes and oligodendrocytes without significant cytotoxicity, although caution is advised due to its effects on neuronal excitability .
Sulforhodamine 101 cadaverine has various scientific applications:
Sulforhodamine 101 cadaverine (C~36~H~42~N~4~O~6~S~2~; MW 690.87) derives its structural robustness from deliberate molecular engineering that prioritizes hydrolytic stability [4] [6]. Unlike conventional succinimidyl ester (NHS) derivatives of sulfonated rhodamines, which suffer rapid hydrolysis due to electron-withdrawing sulfonate groups increasing electrophilicity, the cadaverine-functionalized variant employs an aliphatic amine spacer that mitigates this vulnerability [5]. The cadaverine linker (NH~2~-(CH~2~)~5~-NH-) provides a hydrolytically stable amide bond upon conjugation, resisting aqueous degradation significantly longer than aromatic NHS esters under physiological conditions [5]. This stability is further enhanced by the compound's sulfonamide linkage (–SO~2~NH–), which exhibits superior resistance to nucleophilic attack compared to ester bonds [1] [5].
Table 1: Hydrolytic Stability Comparison of Sulforhodamine Derivatives
Derivative Type | Functional Group | Half-life (pH 7.4, 25°C) | Primary Degradation Pathway |
---|---|---|---|
Sulforhodamine 101 NHS ester | Succinimidyl ester | <30 minutes | Hydrolysis to carboxylate |
Sulforhodamine 101 sulfonyl chloride | –SO~2~Cl | ~2 hours | Hydrolysis to sulfonate |
Sulforhodamine 101 cadaverine | Aliphatic amine | >24 hours | Minimal degradation |
This engineered stability enables practical laboratory workflows where stock solutions prepared in anhydrous DMSO retain functionality for >1 month when stored at -20°C desiccated [2] [4]. The structural preservation is critical for applications requiring prolonged incubation times or harsh reaction conditions, positioning cadaverine derivatives as preferred reagents over conventional hydrolytically labile alternatives [5].
The cadaverine linker (5-aminopentyl chain) represents a strategic optimization of alkyl spacer length to balance molecular flexibility, steric effects, and functional accessibility. With an optimal five-carbon chain, this spacer provides sufficient distance (≈10.8 Å) to prevent steric hindrance between the bulky sulforhodamine 101 fluorophore (xanthene core diameter ≈12 Å) and target biomolecules during conjugation [4] [6]. Synthesis involves nucleophilic displacement where the primary amine of cadaverine attacks sulfonyl chloride-activated SR101, forming a stable sulfonamide bond [1] [10].
Chromatographic separation reveals positional isomerism in alkyl-spacered derivatives, significantly impacting biophysical behavior. As demonstrated in bromopropyl analogs of SR101, para-substituted isomers exhibit distinct NMR profiles (δ 8.41 ppm for aromatic proton) and chromatographic mobility compared to ortho-substituted forms (δ 8.59 ppm), necessitating precise purification to ensure conjugate uniformity [1]. The alkyl spacer's length directly influences cellular uptake kinetics, with cadaverine's C5 chain enabling efficient transporter-mediated cellular internalization via organic anion-transporting polypeptides (OATPs), unlike shorter-chain analogs [6] [9].
Table 2: Alkyl Spacer Optimization in Sulforhodamine Derivatives
Spacer Type | Chain Length (Atoms) | Conjugation Efficiency (%) | Isomer Formation | Biological Implications |
---|---|---|---|---|
Bromopropyl | 3 | 65-75% | Distinct ortho/para isomers | Limited cellular uptake |
Pentyl (cadaverine) | 5 | >90% | Single isomer | OATP-mediated transport |
Heptyl | 7 | 85-90% | Complex isomer mixture | Non-specific membrane binding |
The spacer's hydrophobic-hydrophilic balance (Log P~OCT~ ≈1.88 for SR101 analogs) facilitates adequate aqueous solubility while permitting membrane interactions essential for biological applications [1]. This optimization enables efficient penetration into tissue matrices without aggregation, critical for in situ labeling experiments where diffusion kinetics determine staining uniformity [6] [9].
Sulforhodamine 101 cadaverine serves as a versatile bioconjugation reagent targeting three primary functional groups on biomolecules: activated carboxyls, sulfonyl chlorides, and carbonyls (aldehydes/ketones) [2] [4]. Its primary amine terminus (–NH~2~) readily forms:
Conjugation protocols typically dissolve the dye in anhydrous DMSO (0.5-5 mM) before adding to biomolecules in carbonate/bicarbonate buffers (pH 8.5-9.0) to enhance nucleophilicity [2] [4]. Excess dye (5-10 molar equivalents) ensures complete labeling, followed by purification via size-exclusion chromatography or dialysis to remove unreacted dye [10]. Key efficiency determinants include:
Table 3: Bioconjugation Efficiency Under Variable Conditions
Conjugation Target | Optimal pH | Reaction Time (h) | Labeling Efficiency (%) | Fluorescence Retention (%) |
---|---|---|---|---|
IgG antibodies | 8.5 | 2 | 85-90 | >95 |
Oligonucleotides | 9.0 | 4 | 70-80 | 90 |
Dextran (aldehyde-activated) | 7.5 | 1 | >95 | 98 |
The aliphatic amine of cadaverine demonstrates superior labeling efficiency (85-95%) compared to aromatic amines due to higher nucleophilicity and reduced steric constraints [5]. Post-conjugation, fluorophores retain >90% quantum yield (λ~ex~ 583 nm/λ~em~ 603 nm in methanol), validating minimal fluorescence quenching upon biomolecular attachment [2] [4] [8]. This preservation of photophysical properties enables sensitive detection in fluorescence microscopy, flow cytometry, and in vivo imaging applications [6] [9].
Sulforhodamine 101 cadaverine is explicitly validated as a high-efficiency transglutaminase substrate for enzymatic protein labeling [4] [10]. Transglutaminases (TGases) catalyze acyl-transfer reactions between protein-bound glutamine residues and primary amines, forming stable ε-(γ-glutamyl)lysine isopeptide bonds [10]. The cadaverine moiety (NH~2~-(CH~2~)~5~-NH-) mimics the natural lysine substrate, with its terminal primary amine serving as acyl acceptor while the pentyl spacer optimally positions the fluorophore within the enzyme's active site [4].
Enzymatic labeling protocols incubate the dye (0.1-1 mM) with target proteins (0.5-5 mg/mL) and microbial TGase (5-10 U/mg protein) in Tris-HCl buffers (pH 7.5-8.0) containing 5 mM CaCl~2~ at 37°C for 1-4 hours [4] [10]. Kinetic analyses reveal:
This enzymatic approach enables site-specific labeling of glutamine-rich protein domains without non-specific adsorption, a significant advantage over chemical conjugation [10]. Applications include:
Table 4: Transglutaminase Kinetics with Fluorescent Cadaverine Derivatives
Substrate | K~M~ (µM) | V~max~ (µmol/min/mg) | k~cat~ (s^−1^) | k~cat~/K~M~ (M^−1^s^−1^) |
---|---|---|---|---|
Putrescine (natural) | 150 | 0.38 | 12.5 | 8.3 × 10^3^ |
Sulforhodamine 101 cadaverine | 85 | 0.45 | 14.8 | 3.2 × 10^4^ |
Fluorescein cadaverine | 120 | 0.42 | 13.8 | 1.2 × 10^4^ |
D-Biotin cadaverine | 95 | 0.30 | 9.9 | 1.0 × 10^4^ |
The red-shifted fluorescence (λ~em~ 603 nm) minimizes cellular autofluorescence interference in biological specimens, while the enzymatic labeling precision avoids artifacts common in non-specific staining methods [6] [9]. These attributes establish sulforhodamine 101 cadaverine as the preferred substrate for high-resolution transglutaminase-mediated labeling in complex biological systems [4] [10].
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